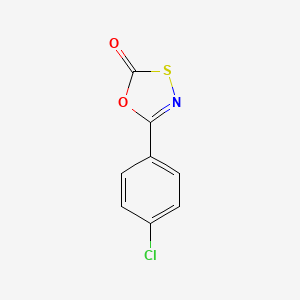

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one

Übersicht

Beschreibung

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a heterocyclic compound that contains a five-membered ring with oxygen, sulfur, and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one typically involves the cyclization of appropriate precursors. One common method starts with 4-chlorobenzoic acid, which undergoes esterification with methanol in the presence of concentrated sulfuric acid to form methyl 4-chlorobenzoate. This intermediate is then subjected to hydrazination, followed by salt formation and cyclization to yield the desired oxathiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the phenyl ring.

Cyclization Reactions: The formation of the oxathiazole ring itself is a cyclization reaction involving the condensation of appropriate precursors.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom under suitable conditions.

Cyclization: Reagents such as hydrazine and sulfur-containing compounds are used to facilitate the cyclization process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the oxathiazole ring.

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one has several scientific research applications:

Medicinal Chemistry: The compound has been investigated for its potential antiviral and antibacterial properties.

Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biological Studies: The compound’s interactions with biological molecules are of interest for understanding its potential therapeutic effects.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with molecular pathways. Detailed studies on its mechanism of action are ongoing to elucidate the exact molecular interactions involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar structure but contains a thiadiazole ring instead of an oxathiazole ring.

5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Another similar compound with an oxadiazole ring, which has been studied for its antitubercular activity.

Uniqueness

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is unique due to the presence of both oxygen and sulfur atoms in its ring structure, which can impart distinct chemical and biological properties compared to its analogs

Biologische Aktivität

5-(4-Chlorophenyl)-1,3,4-oxathiazol-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

The compound belongs to the oxathiazole family, which is known for its varied pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities. The presence of the 4-chlorophenyl group significantly influences its biological behavior.

Synthesis and Structural Characterization

This compound can be synthesized through various chemical reactions involving starting materials such as chlorophenyl derivatives and thiazole precursors. Characterization techniques like NMR and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.

1. Enzyme Inhibition

Research has shown that this compound exhibits significant inhibitory activity against various enzymes:

- Phenylalanine Ammonia-Lyase (PAL) : It has been reported that this compound inhibits PAL derived from Rhodotorula glutinis. The IC50 value for this inhibition was found to be comparable to known inhibitors, indicating its potential as a therapeutic agent in metabolic disorders linked to phenylalanine metabolism .

| Compound | IC50 (µM) | Type of Inhibition |

|---|---|---|

| This compound | 8.7 | Noncompetitive |

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Strong |

| Bacillus subtilis | Moderate |

| Other strains | Weak to Moderate |

3. Analgesic Activity

In studies assessing analgesic properties, derivatives of oxathiazoles have shown promising results in pain relief models such as the writhing test and hot plate test. Although specific data for this compound was not detailed in all studies, related compounds in its class have exhibited significant analgesic effects .

Case Study 1: Inhibition of PAL

A study conducted by Matsuda et al. (2000) evaluated the effect of this compound on potato tuber disks treated with laminarin. The results indicated a significant reduction in trans-cinnamic acid levels after treatment with the compound, confirming its role as an effective PAL inhibitor in vivo .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial properties of various oxathiazole derivatives showed that compounds similar to this compound had strong inhibitory effects against pathogenic bacteria. The study highlighted the potential for these compounds in developing new antibacterial agents .

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2S/c9-6-3-1-5(2-4-6)7-10-13-8(11)12-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAPVFFWHRPZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356084 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17452-79-8 | |

| Record name | 5-(4-chlorophenyl)-1,3,4-oxathiazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.